H-Val-Pro-OtBu . HCl
Overview
Description
“H-Val-Pro-OtBu . HCl” is a chemical compound with the molecular formula C14H27ClN2O3. It is also known as tert-Butyl L-prolinate hydrochloride . The compound has a molecular weight of 306.83 g/mol.
Molecular Structure Analysis
The molecular structure of “this compound” consists of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and chlorine (Cl) atoms . The exact arrangement of these atoms forms the unique structure of the compound.Physical and Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 209.71 . The compound should be kept dry and stored in a freezer, sealed under nitrogen .Scientific Research Applications
Peptide Synthesis and Structural Studies :
- The compound has been used in the synthesis of complex peptides and proteins. For instance, in a study exploring the synthesis of bovine prothrombin fragment 1, a decapeptide methyl ester, including a segment similar to H-Val-Pro-OtBu, was prepared. This methodology is crucial for understanding protein structures and functions (ten Kortenaar et al., 2009).
Investigating Protein Folding and Conformation :
- Research on polypeptides similar to H-Val-Pro-OtBu helps understand protein folding and stability. For example, a study on the polytetrapeptide of tropoelastin demonstrated the role of such peptides in protein secondary structure formation and provided insights into the hydrophobic interactions in proteins (Urry et al., 1977).
Development of Novel Peptides and Therapeutic Agents :
- The use of H-Val-Pro-OtBu in the development of new peptides is significant for therapeutic applications. A study on peptide synthesis using Lawesson's Reagent found minimal racemization, indicating the potential for creating precise peptide-based drugs (Thorsen et al., 1985).
Understanding Enzyme Inhibitors and Biological Activity :
- H-Val-Pro-OtBu derivatives are used to study enzyme inhibitors, as seen in research examining the antiapoptotic effect of certain interleukin-1β converting enzyme (ICE) inhibitors (Németh et al., 1997).
Screening and Binding Studies in Biochemistry :
- It's also used in binding studies and screenings for pharmaceutical development. An example is the screening of a tripeptide library with a tweezer receptor, which showed selectivity for certain amino acid sequences (Davies et al., 1998).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl (2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3.ClH/c1-9(2)11(15)12(17)16-8-6-7-10(16)13(18)19-14(3,4)5;/h9-11H,6-8,15H2,1-5H3;1H/t10-,11-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLLLGQZFVJBBK-ACMTZBLWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)OC(C)(C)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)OC(C)(C)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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